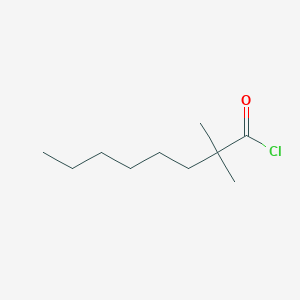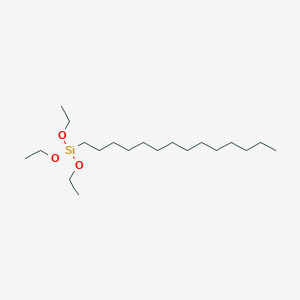
Acétate de perfluorophényle
Vue d'ensemble
Description
Perfluorophenyl acetate (PFPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated organic compound that has been used in a variety of laboratory experiments and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse de composés β-dicétone et tri-cétone
Les composés substitués par du perfluorophényle, tels que l'acétate de perfluorophényle, sont utilisés dans la synthèse de composés β-dicétone et tri-cétone . Ces composés ont été préparés avec des rendements importants et leurs conformations moléculaires et leur tautomérie ont été certifiées sur la base d'études cristallographiques aux rayons X et de calculs de la théorie de la fonctionnelle de la densité .
Co-cristallisations
L'this compound a été utilisé dans des co-cristallisations avec des composés non perfluorés . Les interactions π uniques, telles que arène-perfluoroarène et CH···F, observées dans les cristaux de composés perfluorés et de co-cristaux contenant des composés aromatiques perfluorés et non perfluorés, font de l'this compound un composé précieux dans ce domaine .
Cellules à combustible à membrane échangeuse de protons (PEM)
Les monomères perfluorés, similaires au Nafion®, portant des groupes acides pour le transport des protons, ont un potentiel et des applications futures dans les cellules à combustible à membrane échangeuse de protons (PEM) . L'this compound peut être utilisé dans la synthèse de ces monomères .
Techniques de polymérisation sous vide
L'this compound a une volatilité suffisante pour être utilisé dans les techniques de polymérisation sous vide . Cela en fait un composé précieux dans la production de polymères.
Réactifs de fluoration
L'this compound peut être utilisé comme réactif de fluoration . La fluoration modifie radicalement les caractéristiques moléculaires par la nature électronégative intramoléculaire et les interactions électrostatiques intermoléculaires .
Conjugaison de molécules
L'this compound peut être utilisé dans la conjugaison de molécules, un outil chimique suscitant un intérêt croissant dans plusieurs domaines scientifiques, tels que la pharmaceutique ou les matériaux
Safety and Hazards
Orientations Futures
Perfluorophenyl acetate and other perfluorinated compounds are of increasing regulatory concern due to their high persistence and potential adverse health impacts . Future research will likely focus on understanding the full range of individual substances that comprise PFAS, their potential health effects, and methods for their safe and effective removal .
Mécanisme D'action
Mode of Action
It is known that the perfluorophenyl group is a strong electron-withdrawing group, which can facilitate the cleavage of certain bonds in the presence of a base . In the context of single-chain polymer nanoparticles (SCNPs), Perfluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .
Biochemical Pathways
It is known that perfluorinated compounds can have significant impacts on various biological processes, including protein function and lipid metabolism .
Pharmacokinetics
It is known that perfluorinated compounds can be highly persistent in the body due to their resistance to metabolic degradation .
Result of Action
Perfluorinated compounds are known to have various biological effects, including potential toxicity to certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorophenyl acetate. For example, the presence of other chemicals, pH, temperature, and the specific biological or chemical context can all potentially impact the behavior of this compound .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVBLZVILLKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172795 | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19220-93-0 | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19220-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19220-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorophenyl acetate a useful reagent in organic synthesis?
A1: Pentafluorophenyl acetate (also known as Perfluorophenyl acetate) stands out for its high selectivity as an acetylating agent. [] While its mechanism of action isn't fully elucidated in the provided abstracts, its structure suggests it could be particularly adept at transferring its acetyl group to specific nucleophiles. This selectivity makes it a valuable tool for chemists designing targeted reactions.
Q2: Are there any examples of Pentafluorophenyl acetate being used in metal-catalyzed reactions?
A2: Yes, research indicates Pentafluorophenyl acetate can be employed in palladium-catalyzed reactions. [] Specifically, it's been shown to participate in stereodivergent coupling reactions with 1,3-dienes. This suggests the compound can be activated by a palladium catalyst, leading to the formation of new carbon-carbon bonds with control over the three-dimensional shape of the product molecule.
Q3: Beyond its use as a reagent, does Pentafluorophenyl acetate have other applications?
A3: One study describes the use of Pentafluorophenyl acetate in the synthesis of fluoroalkyl and fluoroaryl titanates. [] These titanates were prepared by reacting titanium tetrachloride with various fluoro-substituted alcohols in the presence of ammonia. This suggests Pentafluorophenyl acetate, or compounds derived from it, might be incorporated as ligands in metal complexes, potentially influencing their properties and reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)












